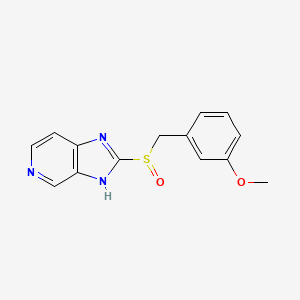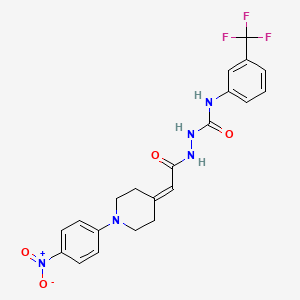
Thyroid Hormone Receptor Antagonist, 1-850
Vue d'ensemble
Description
Thyroid Hormone Receptor Antagonist, 1-850 is a cell-permeable hydrazinyl-carboxamide compound . It functions as a selective and high-affinity thyroid receptor antagonist with an IC50 value of 1.5 μM in Hela cells . It controls the biological activity of Thyroid Hormone Receptor .
Synthesis Analysis
The synthesis of 1-850 involves a computer model of the thyroid hormone receptor (TR) ligand-binding domain in its predicted antagonist-bound conformation . A virtual screening algorithm was used to select 100 TR antagonist candidates out of a library of >250,000 compounds . The highest affinity antagonist (1-850) was divided into one core unit that was synthesized separately and one variable extremity, where polysubstituted phenylisocyanates could be used as building blocks to easily derivatize the hydrophobic .Molecular Structure Analysis
The molecular structure of 1-850 is a hydrazinyl-carboxamide compound . It is cell-permeable and acts as a selective and high-affinity thyroid hormone receptor (TR) antagonist .Chemical Reactions Analysis
1-850 competitively blocks T3 binding to both TRα and TRβ . It demonstrates 1,000-fold lower affinity for TRα in intact cells compared with T3 .Physical And Chemical Properties Analysis
1-850 is a crystalline solid . It has a molecular weight of 463.4 . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (DMF) .Applications De Recherche Scientifique
The Thyroid Hormone Receptor Antagonist, 1-850, is a cell-permeable hydrazinyl-carboxamide compound . It functions as a selective and high-affinity thyroid receptor antagonist with an IC50 value of 1.5 μM in Hela cells . The thyroid hormone receptor (TR) is a type of nuclear receptor that is activated by binding thyroid hormone .
This antagonist can competitively block T3 (L-triiodothyronine) binding to both TRα and TRβ, and suppress T3 mediated interaction of TRα with nuclear receptor coactivator (NRC) as well as prevent the stimulation of gene expression . This suggests that it could be used in scientific research to study the role of thyroid hormones and their receptors in various biological processes.
The Thyroid Hormone Receptor Antagonist, 1-850, is primarily used in the field of Neuroscience . It’s a cell-permeable hydrazinyl-carboxamide compound that acts as a selective and high-affinity thyroid hormone receptor (TR) antagonist . Here are some potential applications:
-
Study of Thyroid Hormone Function : This antagonist can be used to study the role of thyroid hormones and their receptors in various biological processes. By blocking the binding of T3 (L-triiodothyronine) to both TRα and TRβ, it can help researchers understand how these hormones regulate metabolism and heart rate .
-
Investigation of Gene Expression : The antagonist can suppress T3 mediated interaction of TRα with nuclear receptor coactivator (NRC) and prevent the stimulation of gene expression . This can be useful in studies investigating the regulation of gene expression by thyroid hormones.
-
Development of Therapeutics : Given its ability to selectively block thyroid hormone receptors, this compound could potentially be used in the development of therapeutics for conditions related to thyroid hormone function .
-
Endocrinology Research : In the field of endocrinology, this antagonist can be used to study the effects of thyroid hormones on various endocrine systems .
-
Metabolic Studies : Thyroid hormones play a critical role in the regulation of metabolism. This antagonist can be used in metabolic studies to understand the role of thyroid hormones in metabolic processes .
-
Cardiovascular Research : Thyroid hormones have significant effects on heart rate and overall cardiovascular function. This antagonist can be used in cardiovascular research to study these effects .
The Thyroid Hormone Receptor Antagonist, 1-850, is primarily used in the field of Neuroscience . It’s a cell-permeable hydrazinyl-carboxamide compound that acts as a selective and high-affinity thyroid hormone receptor (TR) antagonist . Here are some potential applications:
-
Study of Thyroid Hormone Function : This antagonist can be used to study the role of thyroid hormones and their receptors in various biological processes. By blocking the binding of T3 (L-triiodothyronine) to both TRα and TRβ, it can help researchers understand how these hormones regulate metabolism and heart rate .
-
Investigation of Gene Expression : The antagonist can suppress T3 mediated interaction of TRα with nuclear receptor coactivator (NRC) and prevent the stimulation of gene expression . This can be useful in studies investigating the regulation of gene expression by thyroid hormones.
-
Development of Therapeutics : Given its ability to selectively block thyroid hormone receptors, this compound could potentially be used in the development of therapeutics for conditions related to thyroid hormone function .
-
Endocrinology Research : In the field of endocrinology, this antagonist can be used to study the effects of thyroid hormones on various endocrine systems .
-
Metabolic Studies : Thyroid hormones play a critical role in the regulation of metabolism. This antagonist can be used in metabolic studies to understand the role of thyroid hormones in metabolic processes .
-
Cardiovascular Research : Thyroid hormones have significant effects on heart rate and overall cardiovascular function. This antagonist can be used in cardiovascular research to study these effects .
Safety And Hazards
Orientations Futures
There is a need for new small molecules that act as TR antagonists to treat hyperthyroidism . While novel compounds have been identified, to date none have been developed sufficiently to enter clinical trials . Furthermore, some drugs in the clinic (most importantly, amiodarone) and environmental pollution exhibit TR antagonist properties and thus have the potential to induce hypothyroidism in some people .
Propriétés
IUPAC Name |
1-[[2-[1-(4-nitrophenyl)piperidin-4-ylidene]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N5O4/c22-21(23,24)15-2-1-3-16(13-15)25-20(31)27-26-19(30)12-14-8-10-28(11-9-14)17-4-6-18(7-5-17)29(32)33/h1-7,12-13H,8-11H2,(H,26,30)(H2,25,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZMAYVNXNKBQKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=CC(=O)NNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50872471 | |
| Record name | Thyroid Hormone Receptor Antagonist (1-850) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetyl]amino]-3-[3-(trifluoromethyl)phenyl]urea | |
CAS RN |
251310-57-3 | |
| Record name | Thyroid Hormone Receptor Antagonist (1-850) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50872471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



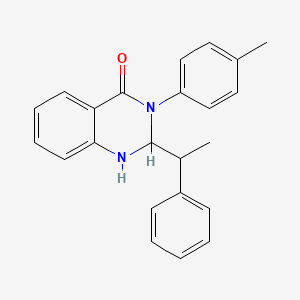
![3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1683575.png)
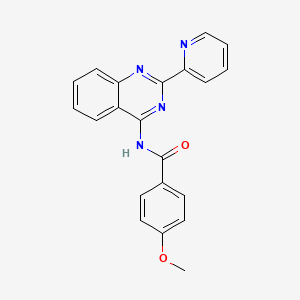
![4-{2-[(2-Chloro-4-Fluorophenyl)amino]-5-Methylpyrimidin-4-Yl}-N-[(1s)-1-(3-Chlorophenyl)-2-Hydroxyethyl]-1h-Pyrrole-2-Carboxamide](/img/structure/B1683579.png)
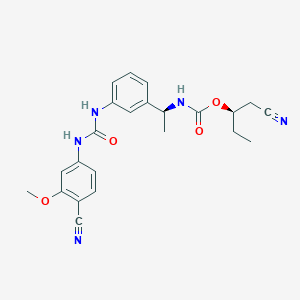
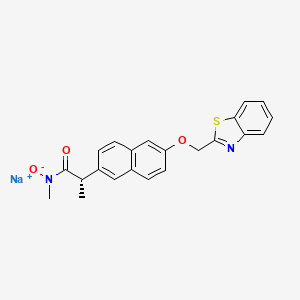
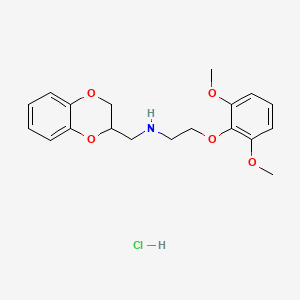
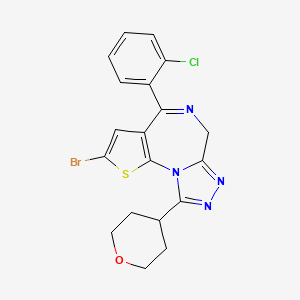
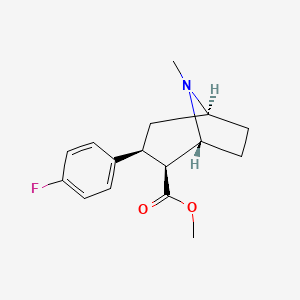
![(3S,4S,7S,8R,11S,12R,15S)-8-ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.0^{3,15}.0^{4,12}.0^{7,11}.0^{19,27}.0^{21,26}]octacosa-1(28),17,19,21,23,25-hexaen-8-ol](/img/structure/B1683591.png)
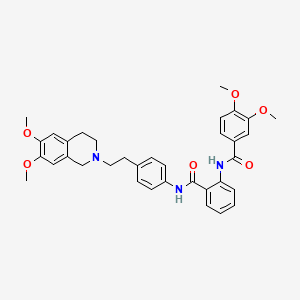
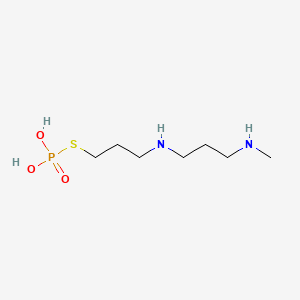
![6,6-Dimethyl-1-[3-(2,4,5-trichlorophenoxy)propoxy]-1,6-dihydro-1,3,5-triazine-2,4-diamine](/img/structure/B1683595.png)
